![molecular formula C20H24N4O2 B2892985 3-(2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2097934-82-0](/img/structure/B2892985.png)
3-(2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Research has demonstrated that pyrimidine-azetidinone analogues possess significant antimicrobial and antitubercular activities. These compounds, synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions with pyrimidine amine, have shown potential against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). This suggests that compounds with similar structures could be explored for their efficacy against microbial infections and tuberculosis.
Antibacterial Properties
Azetidinylquinolones, which share structural motifs with the compound , have been investigated for their potent antibacterial properties. These studies have included the synthesis of 7-azetidinylquinolones with varied substituents, demonstrating significant in vitro and in vivo antibacterial efficacy. The structural modification of these compounds, particularly through the inclusion of azetidinyl groups, has been crucial in enhancing their antibacterial potency and pharmacokinetic profiles, suggesting a promising research direction for related compounds (Frigola et al., 1994).
Cancer Research
Compounds structurally similar to the one have also found application in cancer research. For example, isoquinolinequinone-amino acid derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some demonstrating moderate to high activity. This indicates the potential of such compounds for the development of new cancer therapies, underscoring the importance of structural features like the isoquinolinyl and azetidinyl moieties in medicinal chemistry (Valderrama et al., 2016).
Synthesis of Heterocycles
The synthesis of complex heterocyclic compounds is a crucial area of research, given their wide application in pharmaceuticals and materials science. Compounds with azetidinyl groups have been utilized in the synthesis of a variety of heterocycles, demonstrating the versatility and utility of these motifs in creating pharmacologically active molecules and new materials. For instance, the use of Minisci reactions to introduce azetidinyl groups into heteroaromatic bases has shown significant utility in drug discovery, highlighting the role of such structural features in the development of novel therapeutic agents (Duncton et al., 2009).
Eigenschaften
IUPAC Name |
3-[2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-15(2)21-13-24(20(14)26)12-19(25)23-10-18(11-23)22-8-7-16-5-3-4-6-17(16)9-22/h3-6,13,18H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHARUZITUXIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.